2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
Scientific Research Applications
Synthesis and Polymer Applications
The study of fluorinated polyamides containing pyridine and sulfone moieties explores the synthesis of new polymers with inherent viscosities indicating high molecular weight and good solubility in common organic solvents. These polymers exhibit high thermal stability, transparency, and mechanical strength, making them suitable for advanced material applications such as flexible electronics or high-performance coatings (Xiao-Ling Liu et al., 2013).
Antimicrobial and Antitumor Applications
A different realm of applications includes antimicrobial and antitumor activities . Compounds based on the tetrahydrobenzothiophene moiety, structurally related to the query compound, have been synthesized and evaluated for their biological activity. Some derivatives exhibit promising antimicrobial properties, indicating potential for development into new antibacterial and antifungal agents (M. Gouda et al., 2010). Additionally, novel sulfonamide derivatives, including structures related to the query compound, have been identified with cytotoxic activities against cancer cell lines, suggesting potential utility in cancer therapy (M. Ghorab et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Moreover, derivatives containing sulfonamide groups, like the query compound, have been explored for enzyme inhibitory activity , specifically targeting carbonic anhydrase (CA) and cholinesterase (ChE). These inhibitors show potential for treating conditions like glaucoma, epilepsy, and Alzheimer's disease, with IC50 values competitive with established drugs (N. Stellenboom & A. Baykan, 2019).
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2.ClH/c1-2-8-23-9-7-14-15(10-23)28-19(17(14)18(21)25)22-16(24)11-29(26,27)13-5-3-12(20)4-6-13;/h3-6H,2,7-11H2,1H3,(H2,21,25)(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEAIJBCHVNWJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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